6-(2-Aminoethoxy)quinoline dihydrochloride
Overview
Description
6-(2-Aminoethoxy)quinoline dihydrochloride is a synthetic compound with the molecular formula C11H14Cl2N2O and a molecular weight of 261.14 g/mol.
Preparation Methods
The synthesis of quinoline derivatives, including 6-(2-Aminoethoxy)quinoline dihydrochloride, typically involves several methods. One common approach is the Friedländer synthesis, which involves the condensation and cycloaddition of 2-amino aryl ketones and α-methylene carbonyl derivatives using acid catalysts . Other methods include the use of metal-organic frameworks as catalysts, which offer advantages such as structural adaptability and substantial surface areas . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
6-(2-Aminoethoxy)quinoline dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Lewis acids, such as AlCl3 and FeCl3, which facilitate the Friedländer synthesis . The major products formed from these reactions are quinoline derivatives, which exhibit significant biological activity .
Scientific Research Applications
6-(2-Aminoethoxy)quinoline dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, quinoline derivatives are known for their pharmacological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, and antimicrobial properties . Additionally, this compound is used in the development of fluorescence probes and sensors due to its photophysical properties .
Mechanism of Action
The mechanism of action of 6-(2-Aminoethoxy)quinoline dihydrochloride involves its interaction with molecular targets such as bacterial type II topoisomerases, gyrase, and topoisomerase IV . These interactions convert the enzymes into toxic forms that fragment the bacterial chromosome, leading to antibacterial effects . The compound’s efficacy is influenced by its ability to bind to these enzymes and inhibit their function.
Comparison with Similar Compounds
6-(2-Aminoethoxy)quinoline dihydrochloride is similar to other quinoline derivatives, such as chloroquine and amodiaquine. it is unique in its specific molecular structure, which imparts distinct pharmacological properties. Other similar compounds include 6-amino-2-methylquinolin-4-ol and 2,6-disubstituted quinolines, which also exhibit significant biological activity .
Properties
IUPAC Name |
2-quinolin-6-yloxyethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.2ClH/c12-5-7-14-10-3-4-11-9(8-10)2-1-6-13-11;;/h1-4,6,8H,5,7,12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFGVFABLKMMKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OCCN)N=C1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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